N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-17-15-16-25-24(26-17)28-32(30,31)22-13-11-21(12-14-22)27-23(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-16H,1H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSZOVZJAFGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a coupling reaction with 4-bromobiphenyl-4-carboxylic acid under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Variations :
- Target Compound : The biphenyl carboxamide core is substituted with a 4-methylpyrimidine sulfamoyl group at the para position of the phenyl ring.
- Compound 16 (): Features a 2-fluoro substitution on the biphenyl moiety.
- Compound 7 () : Replaces the biphenyl group with a 6-methoxynaphthalenyl fragment, introducing a methoxy group that may alter solubility and π-π stacking interactions .
Physicochemical Properties :
Heterocyclic Sulfonamide Derivatives
Structural Diversity :
Activity Insights :
- The dichlorobiphenyl group in Compound 13a may improve binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors ().
- Heterocyclic modifications (e.g., pyrimidine in ) often enhance selectivity for specific biological targets due to improved shape complementarity.
Substituent Effects on Physicochemical and Pharmacokinetic Properties
- Methoxy/Naphthyl Groups : Compound 7 () shows how bulkier substituents like naphthyl may reduce solubility but increase binding avidity through extended aromatic interactions .
- Hydrophobic Chains : Cyclooctyl and decahydronaphthalenyl substituents () improve membrane permeability but may limit aqueous solubility .
Research Findings and Structure-Activity Relationships (SAR)
- Hydrophobic Optimization : highlights that substituting the biphenyl group with naphthyl or diphenylmethane fragments enhances carbonic anhydrase inhibition, suggesting the target compound’s biphenyl core is a strategic balance between hydrophobicity and synthetic feasibility .
- Electron-Withdrawing Groups : Fluorine in Compound 16 () and chlorine in Compound 21 () improve target engagement via halogen bonding or increased electronegativity .
- Sulfamoyl Role : The sulfamoyl group in all analogs is critical for hydrogen bonding with enzyme active sites, as seen in carbonic anhydrase and urease inhibitors ().
Biological Activity
N-{4-[(4-Methylpyrimidin-2-Yl)Sulfamoyl]Phenyl}-[1,1'-Biphenyl]-4-Carboxamide is a complex organic compound with significant biological activity. Its structure, featuring a sulfamoyl group attached to a biphenyl framework, suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Formula : C19H19N5O5S
- Molecular Weight : 427.43 g/mol
- CAS Number : 2180467
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfamoyl moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrase (CA) and various lipoxygenases.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth against:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
These findings suggest its potential application as an antimicrobial agent in pharmaceuticals.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, crucial for numerous physiological processes. The IC50 values for inhibition of hCA II and hCA IX were determined to be:
| Enzyme | IC50 (nM) |
|---|---|
| hCA II | 21.19 |
| hCA IX | 50.34 |
This selectivity indicates the compound's potential as a therapeutic agent targeting specific CA isoforms involved in tumorigenesis.
Study on Antitumor Activity
In a recent study, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) Normoxic | IC50 (µM) Hypoxic |
|---|---|---|
| MDA-MB-231 | 48.10 ± 3.23 | 46.23 ± 3.93 |
| MCF-7 | 34.33 ± 2.85 | 28.12 ± 1.72 |
| HepG2 | 61.36 ± 5.75 | 69.43 ± 5.16 |
These results indicate that the compound exhibits significant anti-proliferative effects under both normoxic and hypoxic conditions, suggesting its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-[1,1'-biphenyl]-4-carboxamide, and what are the critical reaction parameters?
- Methodology : Synthesis typically involves multi-step reactions:
Suzuki-Miyaura coupling to assemble the biphenyl core using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Sulfamoylation : Reaction of 4-methylpyrimidin-2-amine with sulfonyl chlorides under basic conditions (e.g., NaH in DMF) to form the sulfamoyl bridge .
Amide coupling : Carboxylic acid activation (e.g., EDC/HOBt) followed by reaction with the sulfamoylated aniline derivative .
- Key Parameters :
- Temperature control (0–25°C for amide coupling).
- Solvent selection (DMF for sulfamoylation; THF for Suzuki coupling).
- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 422.1413) and fragmentation patterns .
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the physicochemical and pharmacokinetic properties of this compound?
- Methods :
- Lipophilicity : Calculate XLogP3 (experimental: ~3.0) using tools like ChemAxon or Molinspiration .
- Polar Surface Area (PSA) : Use Schrödinger’s QikProp to predict PSA (109 Ų), critical for blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate solvation behavior in water using the Amber force field (e.g., TIP3P water model) .
- Table: Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 422.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological PSA | 109 Ų |
| In silico Half-Life | ~3.2 hours (CYP3A4) |
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., TRPM8 antagonism vs. off-target effects).
- Approach :
Dose-Response Curves : Validate activity across multiple assays (e.g., fluorescence-based calcium flux vs. electrophysiology) .
Off-Target Screening : Use panels like Eurofins’ SelectScreen to assess selectivity over 100+ kinases .
Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in TRPM8 vs. unrelated targets .
- Data Triangulation : Cross-reference with physicochemical properties (e.g., solubility <10 µM may limit cellular uptake) .
Q. What strategies optimize the compound’s selectivity for TRPM8 channels in sensory neuropathy studies?
- Structure-Activity Relationship (SAR) Insights :
- Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance hydrophobic interactions with TRPM8’s S4-S5 linker .
- Sulfamoyl Substitutions : Replace 4-methylpyrimidine with bulkier heterocycles (e.g., quinazoline) to reduce off-target binding .
- Experimental Validation :
- Mutagenesis Studies : Identify key residues (e.g., Tyr1004, Phe1005) via alanine-scanning in TRPM8 .
- Thermal Nociception Assays : Test in vivo efficacy in rodent models of cold allodynia .
Methodological Challenges and Solutions
Q. How to address low yields in the final amide coupling step?
- Root Cause Analysis :
- Activation Issues : Incomplete carboxylic acid activation due to moisture.
- Steric Hindrance : Bulky biphenyl group reduces nucleophilic attack.
- Solutions :
- Use HATU instead of EDC/HOBt for improved activation .
- Microwave-assisted synthesis (60°C, 30 min) to enhance reaction kinetics .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in the pyrimidine ring?
- Methods :
- Dynamic NMR : Monitor proton shifts in DMSO-d₆ at variable temperatures (25–80°C) to detect keto-enol tautomerism .
- X-ray Crystallography : Resolve solid-state structure to confirm dominant tautomer (e.g., enol form stabilized by intramolecular H-bonding) .
Contradictory Data Analysis
Q. Why do computational solubility predictions conflict with experimental data?
- Key Factors :
- Aggregation : Nanoparticle formation in aqueous buffers reduces apparent solubility.
- Ionization State : pKa prediction errors (experimental pKa = 6.2 vs. predicted 5.8) alter pH-dependent solubility .
- Mitigation :
- Use DLS (Dynamic Light Scattering) to detect aggregates.
- Adjust buffer pH to 7.4 for physiological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
